Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Overview
Description
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a fused benzene and imidazole ring system, which is substituted with a carboxylate group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an appropriate diamine with a diketone or keto ester under acidic conditions to form the imidazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Substitution reactions can occur at various positions on the imidazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted imidazoles and other derivatives.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activity, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In medicine, the compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, the compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities with Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate and exhibit similar biological activities.
Imidazole derivatives: Other imidazole-based compounds with varying substituents can have similar applications and mechanisms of action.
Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and biological activity. Its methyl group and carboxylate functionality contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-11-8-4-3-7(10(13)14-2)5-9(8)12-6/h7H,3-5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESIQRNNBMQYEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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